

# Technical Guide: Physicochemical Properties of 2-(Chloromethoxy)ethanol

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## Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

Cat. No.: B590433

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This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Chloromethoxy)ethanol** (CAS No. 224054-07-3). Due to the limited availability of experimentally determined data, this document combines verified identifiers with computed properties to offer a detailed profile of the compound. It is crucial to distinguish this compound from its isomer, 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7), as information for the latter is often misattributed.

## Chemical Identity and Structure

**2-(Chloromethoxy)ethanol** is a bifunctional organic molecule containing both an ether and a primary alcohol functional group. The presence of a reactive chloromethyl group makes it a potentially valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers of **2-(Chloromethoxy)ethanol**

Identifier	Value
CAS Number	224054-07-3[1][2]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> ClO <sub>2</sub> [1][2]
Molecular Weight	110.54 g/mol [1][3]
IUPAC Name	2-(chloromethoxy)ethanol[3]
Canonical SMILES	C(COCCl)O[1]
InChI Key	OIYXJHJNPWEKRB-UHFFFAOYSA-N[1]

## Physicochemical Properties

Experimental data on the physical properties of **2-(Chloromethoxy)ethanol** are not readily available in the public domain. The following table summarizes key physicochemical parameters that have been determined through computational modeling. These values are useful for predicting the compound's behavior in various systems.

Table 2: Computed Physicochemical Properties of **2-(Chloromethoxy)ethanol**

Property	Value	Source
XLogP3	0.1	PubChem[1][3]
Hydrogen Bond Donor Count	1	PubChem[1][3]
Hydrogen Bond Acceptor Count	2	PubChem[1][3]
Rotatable Bond Count	2	PubChem
Exact Mass	110.0134572	PubChem[3]
Monoisotopic Mass	110.0134572	PubChem[3]
Topological Polar Surface Area	29.5 Å <sup>2</sup>	PubChem[1][3]
Heavy Atom Count	6	PubChem
Complexity	24.8	PubChem[3]

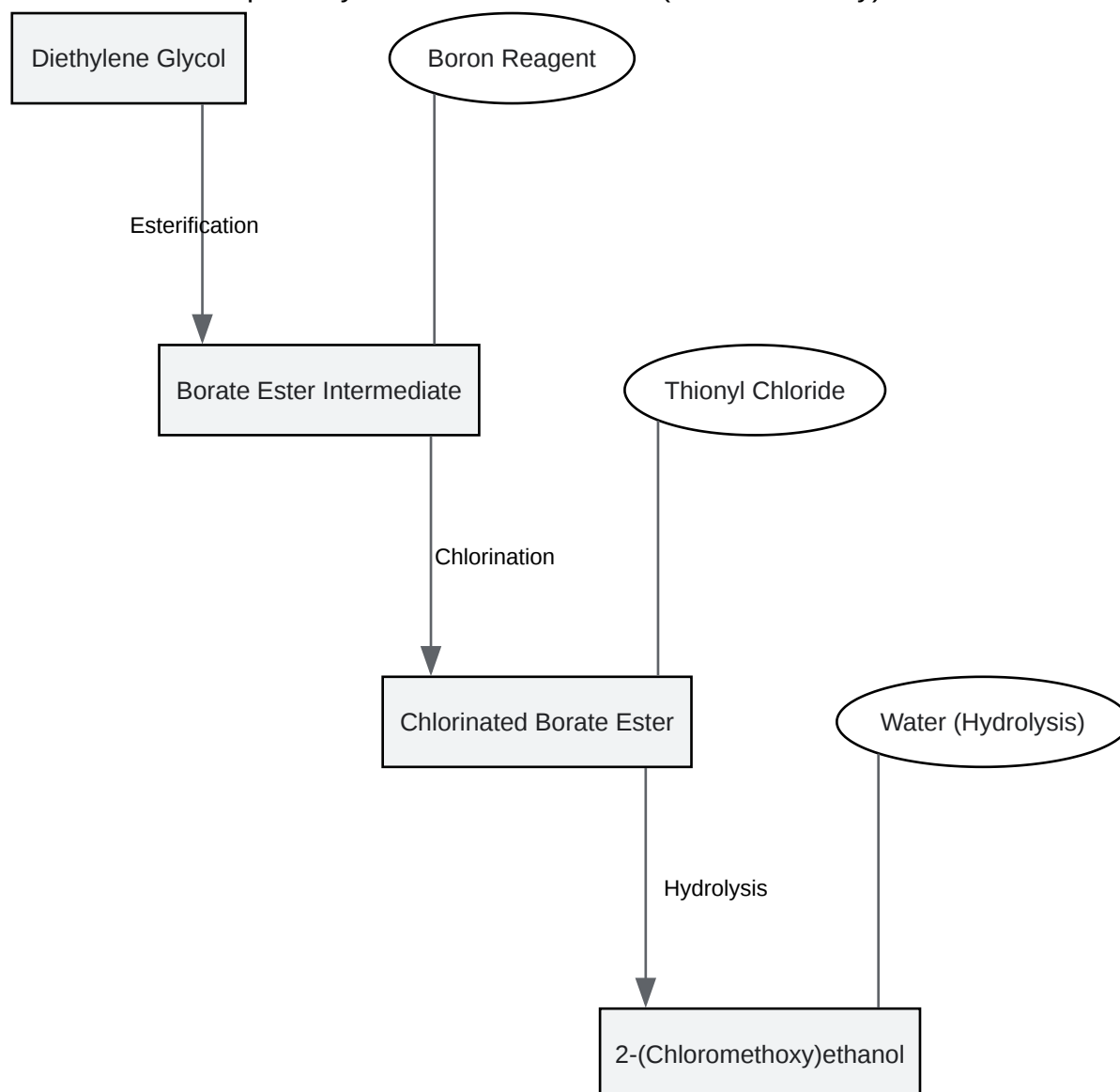
## Synthesis

The synthesis of **2-(Chloromethoxy)ethanol** can be achieved through a boron-mediated process, which is noted for its high selectivity and yield.<sup>[1]</sup> While a detailed, step-by-step experimental protocol is not widely published, the general synthetic strategy involves the following key transformations:

- **Esterification:** Reaction of a suitable diol, such as diethylene glycol, with a boron-containing reagent to form a borate ester intermediate. This step serves to protect one of the hydroxyl groups.
- **Chlorination:** Selective chlorination of the remaining free hydroxyl group using a chlorinating agent like thionyl chloride (SOCl<sub>2</sub>).<sup>[1]</sup>
- **Hydrolysis:** Removal of the borate protecting group to yield the final product, **2-(Chloromethoxy)ethanol**.

This synthetic approach is designed to minimize the formation of common impurities and byproducts.

## Conceptual Synthesis Workflow for 2-(Chloromethoxy)ethanol



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## Synthesis Workflow Diagram

## Reactivity and Potential Applications

The chemical structure of **2-(Chloromethoxy)ethanol** suggests its utility as a versatile building block in organic synthesis. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of the 2-hydroxyethoxymethyl moiety onto various substrates. The primary alcohol offers a site for esterification, etherification, and other reactions typical of

alcohols. These reactive sites make it a candidate for the synthesis of more complex molecules in the fields of pharmaceuticals, materials science, and agrochemicals.

## Safety and Handling

Specific safety data for **2-(Chloromethoxy)ethanol** is not readily available. However, based on its structure as a chlorinated ether, it is prudent to handle this compound with significant caution. Chlorinated ethers as a class can be hazardous, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For chlorinated ethers in general, OSHA guidelines suggest permissible exposure limits (PELs) that should be strictly adhered to.<sup>[1]</sup>

## Spectral Data

Experimentally obtained spectral data for **2-(Chloromethoxy)ethanol** are not widely published. Computational methods can be used to predict NMR and IR spectra to aid in the characterization of this compound.<sup>[1]</sup> Researchers synthesizing or working with this compound are advised to conduct their own spectral analysis (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Disclaimer: The information provided in this technical guide is based on currently available data, which is limited. The computed properties are for estimation purposes and should be used with caution. All laboratory work involving this chemical should be conducted by trained professionals with appropriate safety measures in place.

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## References

- 1. 2-(Chloromethoxy)ethanol|CAS 224054-07-3 [benchchem.com]
- 2. 2-CHLOROMETHOXYETHANOL CAS#: 224054-07-3 [m.chemicalbook.com]

- 3. 2-(Chloromethoxy)ethanol | C<sub>3</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 54287334 - PubChem [pubchem.ncbi.nlm.nih.gov]
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